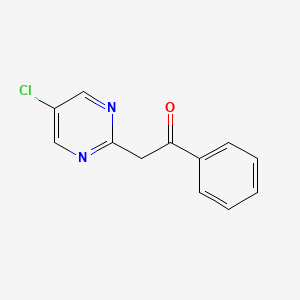
2-(5-Chloropyrimidin-2-yl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyrimidin-2-yl)-1-phenylethanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a phenylethanone group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone typically involves the following steps:
Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of Phenylethanone Derivative: The chlorinated pyrimidine is then reacted with phenylethanone under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloropyrimidin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-(5-Chloropyrimidin-2-yl)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and phenylethanone group play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromopyrimidin-2-yl)-1-phenylethanone: Similar structure with a bromine atom instead of chlorine.
2-(5-Fluoropyrimidin-2-yl)-1-phenylethanone: Similar structure with a fluorine atom instead of chlorine.
2-(5-Methylpyrimidin-2-yl)-1-phenylethanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(5-Chloropyrimidin-2-yl)-1-phenylethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in various applications.
Propriétés
Numéro CAS |
112336-12-6 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
2-(5-chloropyrimidin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-10-7-14-12(15-8-10)6-11(16)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clé InChI |
VJIBTSUIFDRLCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=NC=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


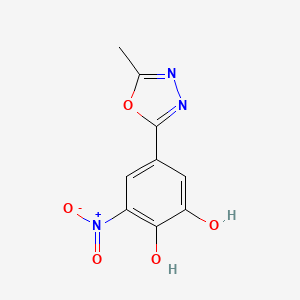

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
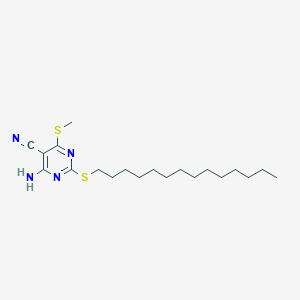
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)
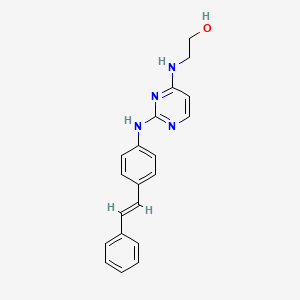
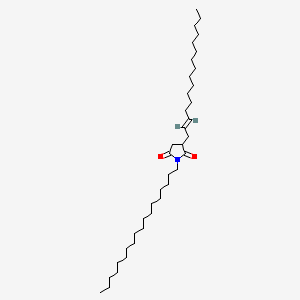
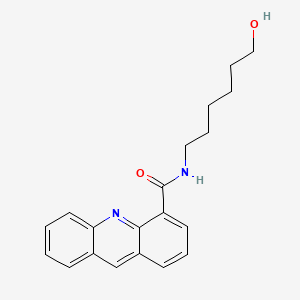
![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
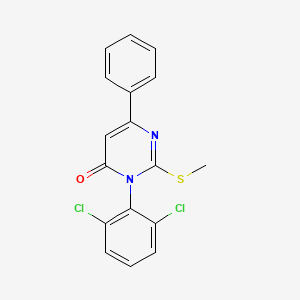
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
